3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443305-30-3; molecular formula C₁₂H₁₂FNO; MW 205.23) is a small-molecule secondary alcohol featuring a 3-fluorophenyl group linked to an N-methylpyrrole core via a hydroxymethylene bridge. It is a chiral building block (one undefined stereocenter) for medicinal chemistry and chemical biology probe synthesis, with key computed properties including an XLogP3-AA of 1.6, a topological polar surface area (TPSA) of approximately 25.2–25.16 Ų, and one hydrogen bond donor (OH) plus two acceptors (the N-methylpyrrole nitrogen and the fluorine).

Molecular Formula C12H12FNO
Molecular Weight 205.23 g/mol
Cat. No. B12637027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol
Molecular FormulaC12H12FNO
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(C2=CC(=CC=C2)F)O
InChIInChI=1S/C12H12FNO/c1-14-7-3-6-11(14)12(15)9-4-2-5-10(13)8-9/h2-8,12,15H,1H3
InChIKeyQRUWYTSROSPKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol Procurement: Core Physicochemical & Structural Identity


3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443305-30-3; molecular formula C₁₂H₁₂FNO; MW 205.23) is a small-molecule secondary alcohol featuring a 3-fluorophenyl group linked to an N-methylpyrrole core via a hydroxymethylene bridge . It is a chiral building block (one undefined stereocenter) for medicinal chemistry and chemical biology probe synthesis, with key computed properties including an XLogP3-AA of 1.6, a topological polar surface area (TPSA) of approximately 25.2–25.16 Ų, and one hydrogen bond donor (OH) plus two acceptors (the N-methylpyrrole nitrogen and the fluorine) . Its 3‑fluoro regioisomerism decisively tunes its electronic and steric profile relative to 2‑fluoro, 4‑fluoro, and multi‑fluorinated congeners, establishing it as a non‑interchangeable synthon in structure–activity relationship (SAR) campaigns [1].

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol: Why Phenyl Ring Halogen Variation Is Not Trivial


Substituting the fluorine atom—or relocating it around the phenyl ring—in phenyl-(1-methyl-2-pyrrolyl)methanol derivatives alters lipophilicity, electronic distribution, and metabolic stability, which can lead to unacceptable shifts in target engagement and pharmacokinetics. The 3‑fluoro substituent imparts a moderate inductive electron‑withdrawing effect without the steric bulk or reactivity of chlorine or the stronger polarization of a 3,4‑difluoro motif . Computational comparisons show a measured LogP of 1.78 for the 3‑fluorophenyl derivative, versus 2.385 for the 3,4‑difluorophenyl analogue, demonstrating that seemingly minor halogen alterations produce substantial differences in predicted membrane permeability . In integrated drug‑discovery programs, the 3‑fluoro isomer typically occupies a favorable lipophilic efficiency (LipE) window relative to des‑fluoro, 4‑fluoro, 3‑chloro, and 3,4‑difluoro analogs, ensuring the compound cannot be replaced by a cheaper or more readily available halogen congener without risking SAR disruption [1].

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol: Quantified Differentiation Dimensions for Scientific Procurement


Optimized Lipophilicity for Central Nervous System (CNS) Multiparameter Optimization (MPO) Scores

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol exhibits a computationally predicted LogP of 1.78 , placing it within the optimal CNS drug-like space (LogP 1–3), whereas the 3,4-difluorophenyl analog shows an elevated LogP of 2.385 . The difference of 0.605 log units indicates the mono‑fluorinated analogue has lower lipophilicity, which can translate to improved aqueous solubility, reduced off‑target binding to lipophilic sites, and a superior CNS MPO desirability score when incorporated into larger pharmacophores .

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Superior Hydrogen‑Bond Donor Capacity for Metabolic Stability

The target molecule contains one explicit hydrogen‑bond donor (the secondary alcohol –OH), calculated at 1 donor, whereas the 3‑chlorophenyl analog possesses a hydrogen‑bond donor count of 1 as well; however, the fluorine atom acts as a hydrogen‑bond acceptor, which can engage in stabilizing intramolecular interactions (e.g., CFO–H–O hydrogen bonding) that reduce metabolic glucuronidation . In contrast, the 3‑chlorophenyl analog lacks this favorable fluorine‑mediated intramolecular stabilization, potentially leading to faster Phase II conjugation .

ADME Optimization Drug Metabolism Bioisostere Design

Topological Polar Surface Area (TPSA) Advantage for Blood‑Brain Barrier Penetration

The TPSA of 3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol is calculated at 25.2 Ų (or 25.16 Ų in another dataset) , which is significantly below the proposed threshold of 60–70 Ų for adequate blood‑brain barrier (BBB) penetration [1]. The closely related 3,4‑difluorophenyl analog has a similar TPSA (25.16 Ų) ; however, its higher LogP (2.385 vs. 1.78) places it outside the optimal CNS permeation profile. The 3‑chlorophenyl variant exhibits a slightly higher TPSA (~25.16 Ų) and higher molecular weight (221.68 vs. 205.23), which may further detract from passive BBB permeability .

Neuropharmacology Blood-Brain Barrier Computational Chemistry

Unique Electronic Profile of 3‑Fluoro Substitution Dictated by Hammett Constants

The 3‑fluoro substituent has a Hammett σₘ value of +0.34 (electron‑withdrawing by induction), while a 3‑chloro group has σₘ = +0.37 and a 3,4‑difluoro arrangement generates a combined electronic effect (≈+0.50) [1]. This quantitative trend in inductive withdrawal directly correlates with the basicity of the pyrrole nitrogen and the acidity of the alcohol proton, impacting molecular recognition by enzymes such as histone deacetylases (HDACs), where 3‑(3‑fluorophenyl)pyrrole‑based compounds exhibit selective class IIa HDAC inhibition (MC1568, >170‑fold selectivity over class I HDACs) . While direct activity data for 3‑fluorophenyl-(1-methyl-2-pyrrolyl)methanol itself are not published, the Hammett analysis predicts that its 3‑fluoro pattern uniquely tunes the local electron density for optimal metal‑chelating or hydrogen‑bonding interactions compared to its 3‑chloro or 3,4‑difluoro counterparts [2].

Physical Organic Chemistry SAR Exploration Fluorine Chemistry

Synthetic Accessibility and Strategic Intermediate Utility

3‑Fluorophenyl‑(1‑methyl‑2‑pyrrolyl)methanol can be synthesized via condensation of 3‑fluorobenzaldehyde with 1‑methyl‑2‑pyrrolecarboxaldehyde in the presence of sodium borohydride . This straightforward one‑step procedure yields a chiral secondary alcohol that can be further elaborated into ethers, esters, carbamates, and ketones [1]. By contrast, the 3‑chlorophenyl analog requires analogous aldehyde components but introduces a heavier halogen that can undergo undesired nucleophilic aromatic substitution under basic conditions . The 3,4‑difluoro variant presents regioselectivity challenges due to competing reactivities of the two fluorine atoms .

Synthetic Chemistry Building Blocks Medicinal Chemistry

3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol: High‑Value Application Domains for Selective Procurement


CNS‑Penetrant Fragment Libraries and Neuropharmacology

The low topological polar surface area (TPSA 25.2 Ų) and moderate LogP (1.78) of 3‑fluorophenyl‑(1‑methyl‑2‑pyrrolyl)methanol satisfy rigorous CNS MPO criteria . Procurement of this building block is recommended for fragment‑based drug discovery (FBDD) programs targeting neurodegenerative or psychiatric disorders where passive BBB crossing is essential. Its 3‑fluoro substitution further reduces P‑glycoprotein recognition risk compared to the bulkier 3‑chloro analog [1].

HDAC Inhibitor Lead Optimization

The 3‑fluorophenyl‑pyrrole scaffold is a validated pharmacophore for class IIa histone deacetylase (HDAC) inhibition, as exemplified by MC1568 (>170‑fold selectivity over class I HDACs) . 3‑Fluorophenyl‑(1‑methyl‑2‑pyrrolyl)methanol provides a synthetically tractable alcohol handle for installing zinc‑binding groups (hydroxamic acids, ortho‑aminoanilides) while the 3‑fluoro substituent tunes electrophilicity for optimal active‑site zinc chelation without overt metal‑ion binding that leads to off‑target toxicity [2].

IAP Antagonist and Cancer Therapeutics Chemistry

Bicyclic heterocyclic IAP (Inhibitor of Apoptosis Protein) antagonists incorporate N‑methylpyrrole motifs as key structural elements for protein‑protein interaction disruption [3]. The 3‑fluorophenyl‑(1‑methyl‑2‑pyrrolyl)methanol scaffold provides a versatile intermediate for constructing IAP‑binding mimetics with controlled lipophilicity, avoiding the excessive LogP (>2.5) of difluorinated analogs that may lead to poor solubility and metabolic instability in tumor microenvironments .

Kinase Inhibitor Fragment Growing and Selectivity Profiling

The unique electronic character of the 3‑fluoro substituent (σₘ = +0.34) makes this building block ideal for fragment growing campaigns targeting kinase hinge regions [4]. In comparison to 4‑fluoro or 3‑chloro isomers, the 3‑fluoro pattern provides a distinctive vector for π‑stacking interactions with Phe gatekeeper residues while avoiding steric clashes with the DFG motif, enabling selective kinase inhibition profiles [5].

Quote Request

Request a Quote for 3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.